N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide

Description

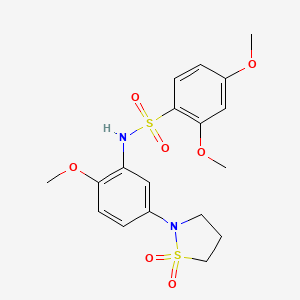

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a methoxyphenyl backbone and a 2,4-dimethoxybenzenesulfonamide group. Sulfonamides are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The 1,1-dioxidoisothiazolidin-2-yl substituent introduces a sulfone-containing heterocyclic system, which may enhance metabolic stability and electronic effects compared to simpler sulfonyl groups. The methoxy substituents on the aromatic rings likely influence solubility and binding interactions, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7S2/c1-25-14-6-8-18(17(12-14)27-3)29(23,24)19-15-11-13(5-7-16(15)26-2)20-9-4-10-28(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKJSUIUFWTXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₇S₂ |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 941985-92-8 |

| Structural Features | Isothiazolidine moiety, methoxy and dimethoxy groups |

The presence of the isothiazolidin moiety is significant for its biological properties, while the methoxy groups enhance its chemical reactivity and interaction with biological targets .

Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, making this compound a potential candidate for cancer therapy. The inhibition of CDK2 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

The compound's ability to influence cell growth and division highlights its potential as an anticancer agent . In vitro studies have shown that it can effectively inhibit cancer cell lines by disrupting the cell cycle .

Antimicrobial Activity

Preliminary studies also suggest antimicrobial properties, although further research is necessary to elucidate the specific mechanisms involved. The compound's unique structure may allow it to interact with various microbial targets .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Isothiazolidine Moiety : Reaction of a suitable thiol with an appropriate amine under oxidative conditions.

- Amide Bond Formation : Coupling the methoxy-substituted benzene ring with the isothiazolidine moiety using coupling agents like EDCI or DCC.

- Dimethoxy Substitution : Introduction of additional methoxy groups through nucleophilic substitution reactions.

These steps require careful control of reaction conditions to optimize yield and purity .

Inhibitory Effects on CDK2

In a study examining the inhibitory effects on CDK2, researchers utilized biochemical assays to measure enzyme activity in the presence of the compound. The results indicated a significant reduction in CDK2 activity, suggesting that this compound could be developed further for therapeutic applications against cancers characterized by dysregulated CDK2 activity .

Scientific Research Applications

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide exhibits promising biological activities. Preliminary studies suggest several key applications:

- Anticancer Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation. Its structure suggests potential interactions with targets in cancer pathways, making it a candidate for further investigation in oncology.

- Antimicrobial Properties : The sulfonamide group is known for its effectiveness against bacterial infections. The compound's unique structure may enhance its efficacy against resistant strains.

Case Studies

Several studies have explored the biological effects of similar compounds with structural similarities:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of compounds related to this compound on various cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics such as 5-fluorouracil, indicating enhanced potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives has shown promising results in inhibiting bacterial growth. A derivative similar to this compound was evaluated against resistant bacterial strains, revealing effective inhibition comparable to established antibiotics .

Comparative Analysis of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfonamide backbone, substituent groups, and heterocyclic systems. Below is a detailed comparison:

Substituent Variations in the Sulfonamide Core

- N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide (): Structure: Features a chloro substituent at the 5-position of the methoxyphenyl ring and a simple benzenesulfonamide group. Biological Activity: Exhibits herbicidal, anti-malarial, and anti-convulsant properties, attributed to the chloro group’s electron-withdrawing effects and the sulfonamide’s hydrogen-bonding capacity .

N-(5-(Ethylsulfonyl)-2-Methoxyphenyl)Formamide ():

- Structure : Contains an ethylsulfonyl group at the 5-position of the methoxyphenyl ring and a formamide substituent.

- Synthesis : Prepared via formylation with formic acid and 1,1'-carbonyldiimidazole (CDI) in 84% yield, demonstrating efficient synthetic routes for sulfonamide derivatives .

- Key Difference : The ethylsulfonyl group lacks the cyclic sulfone structure of the target compound, which may diminish conformational rigidity and enzyme-targeting precision.

Heterocyclic Modifications

- Octyl (N-(5-(1H-Indol-2-yl)-2-Methoxyphenyl)Sulfamoyl)Carbamate (): Structure: Integrates an indole heterocycle at the 5-position of the methoxyphenyl ring and an octyl carbamate group. Synthesis: Synthesized via a multi-step protocol involving sulfamoyl chloride intermediates .

N-(2-(5-(4-Methoxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazol-4-yl)Ethyl)-4-Pentyl-Benzenesulfonamide ():

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Insights

- Metabolic Stability : The 1,1-dioxidoisothiazolidine ring’s sulfone group may reduce oxidative metabolism compared to ethylsulfonyl or indole-containing analogs .

- Solubility : Methoxy groups improve aqueous solubility relative to chloro substituents, though the isothiazolidine ring’s rigidity could counterbalance this effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.